N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenoxyacetohydrazide
Overview
Description
N’-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenoxyacetohydrazide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a complex structure with a nitro group, an indole core, and a phenoxyacetohydrazide moiety, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenoxyacetohydrazide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Nitration: The indole derivative undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Hydrazide Formation: The nitroindole is then reacted with phenoxyacetic acid hydrazide under reflux conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The carbonyl group in the indole core can undergo reduction to form alcohol derivatives.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Amino derivatives: From reduction of the nitro group.
Alcohol derivatives: From reduction of the carbonyl group.
Substituted phenoxy derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, N’-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenoxyacetohydrazide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the field of cancer therapy.
Medicine
Medically, the compound is investigated for its anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes and pigments due to its stable and vibrant color properties. It also finds applications in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenoxyacetohydrazide involves its interaction with specific molecular targets, such as enzymes involved in cell division. The nitro group plays a crucial role in its biological activity, often undergoing bioreduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition of their function.
Comparison with Similar Compounds
Similar Compounds
- N’-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thiophenecarbohydrazide
- N’-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-(3-nitrophenoxy)acetohydrazide
Uniqueness
Compared to similar compounds, N’-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenoxyacetohydrazide stands out due to its phenoxyacetohydrazide moiety, which imparts unique chemical and biological properties. This structural feature enhances its solubility and bioavailability, making it a more effective candidate for various applications.
Properties
IUPAC Name |
N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2-phenoxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O5/c21-14(9-25-11-4-2-1-3-5-11)18-19-15-12-8-10(20(23)24)6-7-13(12)17-16(15)22/h1-8,17,22H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRFEGQPIWKGSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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